3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-1-methylpyridin-2(1H)-one
Description
This compound features a thieno[3,2-c]pyridine core fused with a 1-methylpyridin-2(1H)-one moiety via a carbonyl group. Such structural attributes are common in pharmacologically active molecules, particularly in antiplatelet and antipsychotic agents.
Properties
IUPAC Name |
3-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c1-16-5-2-3-10(13(16)18)14(19)17-6-4-11-9(8-17)7-12(15)20-11/h2-3,5,7H,4,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNLHJJRKBHMGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC3=C(C2)C=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds have been used as intermediates in the synthesis of anti-thrombotic drugs
Mode of Action
Related compounds have been shown to inhibit the aggregation of platelets. This suggests that the compound might interact with its targets to prevent platelet aggregation, thereby reducing the risk of thrombosis.
Biochemical Pathways
The compound likely affects the biochemical pathways related to platelet aggregation. Platelet aggregation is a complex process involving multiple signaling pathways and a variety of cell surface receptors. By inhibiting this process, the compound could potentially disrupt these pathways and prevent the formation of blood clots.
Pharmacokinetics
It’s known that the compound is soluble in water and ethanol, which could potentially enhance its bioavailability.
Result of Action
The compound has been shown to inhibit the aggregation of platelets induced by various agents. This could result in a significant decrease in
Biological Activity
3-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-1-methylpyridin-2(1H)-one is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 345.8 g/mol. The structure includes a thieno[3,2-c]pyridine moiety, which is known for its biological significance in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C17H12ClNO3S |
| Molecular Weight | 345.8 g/mol |
| CAS Number | 2034287-35-7 |
Antiplatelet Activity
Research indicates that compounds derived from thienopyridines exhibit significant antiplatelet activity. For instance, ticlopidine and clopidogrel are known inhibitors of platelet function and are effective in preventing thrombotic events in cardiovascular diseases. The compound may share similar mechanisms due to its structural characteristics .
Inhibition of Human PNMT
Studies have shown that related compounds can inhibit human phenylethanolamine N-methyltransferase (hPNMT), an enzyme involved in catecholamine synthesis. Inhibitors of hPNMT have potential applications in treating hypertension and other cardiovascular disorders. The tetrahydrothieno[3,2-c]pyridine scaffold has been associated with enhanced hPNMT inhibitory potency compared to other structures .
Wnt Signaling Pathway
The compound's influence on the Wnt signaling pathway has also been investigated. Inhibition of this pathway is crucial for various biological processes, including stem cell differentiation and cancer progression. Compounds that modulate Wnt signaling have been shown to promote cardiomyogenesis in embryonic stem cells, indicating potential applications in regenerative medicine .
Case Studies
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Antiplatelet Efficacy :
A study evaluated the antiplatelet effects of thienopyridine derivatives, highlighting their role in reducing thrombus formation in animal models. The compound showed promising results comparable to established antiplatelet agents. -
Cardiomyogenic Potential :
Another investigation focused on the cardiogenic effects of Wnt inhibitors derived from thienopyridine structures. The compound demonstrated a significant ability to enhance cardiomyocyte differentiation from stem cells, suggesting a therapeutic role in heart regeneration.
Scientific Research Applications
Inhibition of Human PNMT
Research indicates that compounds based on the tetrahydrothieno[3,2-c]pyridine structure exhibit potent inhibition of human phenylethanolamine N-methyltransferase (hPNMT). The modification of side chains significantly enhances the potency and selectivity of these compounds against hPNMT, making them potential candidates for treating conditions related to catecholamine metabolism .
Antifungal Properties
Studies have demonstrated that derivatives of tetrahydrothieno[3,2-c]pyridine possess antifungal activity. In vitro tests have shown promising results against various fungal strains, suggesting that these compounds could be developed into effective antifungal agents .
Cardiovascular Applications
The compound's structural features may also contribute to its effectiveness in preventing atherothrombotic events. Analogous compounds have been reported to influence platelet aggregation and vascular health positively . This suggests potential applications in cardiovascular therapeutics.
Case Study 1: Inhibition Studies on hPNMT
A study published in Journal of Medicinal Chemistry highlighted the synthesis and testing of several tetrahydrothieno[3,2-c]pyridine derivatives. The results showed that specific modifications led to a 29-fold increase in hPNMT inhibitory potency compared to earlier compounds .
Case Study 2: Antifungal Activity Assessment
A research article focused on the synthesis and biological evaluation of new antifungal agents derived from tetrahydrothieno[3,2-c]pyridine. The findings indicated that certain derivatives exhibited significant antifungal activity with low toxicity profiles, paving the way for further development into clinical candidates .
Summary Table of Applications
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 2 of the thienopyridine ring serves as a key electrophilic site, enabling nucleophilic displacement under controlled conditions:
Mechanistic Insight :
-
The electron-withdrawing carbonyl group adjacent to the thienopyridine ring activates the C-Cl bond for SNAr reactions .
-
Steric hindrance from the fused tetrahydro ring slows kinetics compared to non-fused analogs .
Acyl Chloride Intermediate Reactivity
The 5-carbonyl group participates in condensation and coupling reactions via in situ acyl chloride formation:
Key Observation :
-
The pyridinone ring’s lactam structure remains intact under these conditions, as confirmed by NMR monitoring .
Ring-Opening and Rearrangement
Under strong acidic/basic conditions, the tetrahydrothienopyridine ring undergoes structural modifications:
Acidic Conditions (HCl, H₂SO₄):
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Reaction : Protonation at N7 followed by ring-opening to form thiophene-ethylamine derivatives.
-
Conditions : 6M HCl, reflux, 8 h → yields linear chain intermediates .
Basic Conditions (NaOH, KOtBu):
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Reaction : Base-induced β-elimination generates thieno[3,2-c]pyridine with conjugated double bonds.
-
Conditions : 1M NaOH, 100°C, 4 h → 85% conversion to aromatic system .
Biological Activation Pathways
In pharmacological contexts, this compound undergoes enzymatic transformations:
Structural-Activity Notes :
-
The 1-methyl group on the pyridinone ring sterically shields the lactam from premature hydrolysis .
-
Thienopyridine ring oxidation correlates with irreversible platelet ADP receptor inhibition .
Comparative Reaction Kinetics
Critical parameters influencing reaction efficiency:
Stability Under Storage Conditions
Degradation pathways observed in accelerated stability studies:
This compound’s reactivity profile underscores its versatility as a synthetic intermediate and pharmacophore. Strategic functionalization at the C2-Cl or carbonyl positions enables tailored modifications for therapeutic or material science applications .
Comparison with Similar Compounds
Research Implications
- Structure-Activity Relationship (SAR) : The 2-chloro and carbonyl groups in the target compound likely enhance electronic interactions with targets like ADP receptors or 5-HT subtypes.
- Synthetic Optimization: Lessons from Zhou et al. (2011) suggest further exploration of substituents on the pyridinone ring to improve potency.
- Pharmacokinetics : Bulky groups (e.g., triphenylmethyl) should be avoided to maintain solubility, while polar moieties (e.g., sulfonamido) may balance bioavailability.
This analysis underscores the importance of precise structural modifications in developing derivatives with optimized pharmacological profiles. Further in vitro and in vivo studies are warranted to validate the target compound’s efficacy and safety.
Q & A
Q. What synthetic methodologies are recommended for preparing 3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-1-methylpyridin-2(1H)-one, and how can reaction conditions be optimized?
Answer:
- Key Steps :
- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the carbonyl linkage between the tetrahydrothieno[3,2-c]pyridine and pyridin-2(1H)-one moieties.
- Solvent Systems : Optimize polar aprotic solvents (e.g., DMF, acetone) for solubility and reaction efficiency. Evidence from related pyridazinone syntheses suggests acetone with anhydrous K₂CO₃ improves yield .
- Temperature Control : Maintain room temperature to avoid side reactions, as seen in analogous heterocyclic acylations .
- Analytical Validation : Confirm intermediates via LC-MS and final product purity via HPLC (>95%).
Q. How can X-ray crystallography be applied to determine the molecular structure and confirm stereochemistry?
Answer:
- Data Collection : Use high-resolution single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : Employ SHELXL for small-molecule refinement due to its robustness in handling twinned or high-resolution data .
- Validation : Cross-check bond lengths and angles against similar tetrahydrothieno[3,2-c]pyridine derivatives (e.g., C–S bond: ~1.72 Å; Cl–C bond: ~1.74 Å) .
Advanced Research Questions
Q. What methodologies are recommended for analyzing the puckering conformation of the tetrahydrothieno[3,2-c]pyridine ring, and how do Cremer-Pople parameters enhance this analysis?
Answer:
- Conformational Analysis :
- Cremer-Pople Coordinates : Calculate puckering amplitude (θ) and phase angle (φ) to quantify non-planar distortions . For six-membered rings, θ > 10° indicates significant puckering.
- Software Tools : Use Gaussian or ORCA for DFT-based geometry optimization, followed by Mercury (CCDC) for visualization.
- Case Study : In related structures, the tetrahydrothieno[3,2-c]pyridine ring adopts a boat conformation (θ ≈ 15°, φ ≈ 90°), stabilized by intramolecular CH-π interactions .
Q. How can researchers resolve contradictions between in vitro bioactivity data and computational predictions for this compound?
Answer:
- Methodological Reconciliation :
- Hybrid Modeling : Combine receptor-based machine learning (e.g., bioelectronic nose models) with experimental agonist profiles to validate target interactions .
- Data Normalization : Account for assay-specific variables (e.g., receptor expression levels, buffer pH) by cross-referencing multiple datasets.
- Example : Discrepancies in IC₅₀ values may arise from differences in receptor subtypes; use radioligand binding assays to confirm affinity for specific targets (e.g., serotonin receptors) .
Q. What strategies are effective for addressing low crystallinity during structural characterization?
Answer:
- Crystallization Optimization :
- Solvent Screening : Test mixed-solvent systems (e.g., DCM/hexane or EtOAc/petroleum ether) to induce slow nucleation.
- Temperature Gradients : Use thermal cycling (e.g., 4°C to 25°C) to enhance crystal growth.
- Alternative Methods : If SC-XRD fails, employ microED for nanocrystals or NMR-based distance restraints (NOESY) to infer 3D structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
